molecular formula C30H30N2O4 B2698573 2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 898343-11-8

2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No. B2698573
CAS RN: 898343-11-8
M. Wt: 482.58
InChI Key: HKIOYXHNGHSEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C30H30N2O4 and its molecular weight is 482.58. The purity is usually 95%.
BenchChem offers high-quality 2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacology

  • The compound has been utilized in the synthesis of various derivatives with potential biological activities. For instance, Bhambi et al. (2010) conducted a study on the synthesis of novel N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives, showcasing its versatility in pharmacological research (Bhambi et al., 2010).

Metabolism Studies

  • Research by Coleman et al. (1999) on the metabolism of alachlor, a related compound, by human liver microsomes and various cytochrome P450 isoforms, provides insights into the metabolic pathways and potential interactions of similar compounds (Coleman et al., 1999).

Structural Analysis and Properties

  • Karmakar et al. (2007) investigated the structural aspects of two amide-containing isoquinoline derivatives. This study contributes to the understanding of the molecular structure and properties of similar compounds (Karmakar et al., 2007).

Synthesis and Antimicrobial Evaluation

  • Gul et al. (2017) synthesized a new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides and evaluated their antimicrobial and hemolytic activity. This demonstrates the compound's potential in developing new antimicrobial agents (Gul et al., 2017).

Coordination Complexes and Antioxidant Activity

  • In 2019, Chkirate et al. synthesized pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes, analyzing their antioxidant activities. This indicates the compound's relevance in the study of coordination chemistry and its biological applications (Chkirate et al., 2019).

Crystal Structure Analysis

  • Filali Baba et al. (2019) conducted a study on the crystal structure, Hirshfeld surface analysis, and DFT studies of a related compound, providing detailed insights into its molecular structure (Filali Baba et al., 2019).

properties

IUPAC Name

2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N2O4/c1-4-20-7-11-22(12-8-20)29(34)26-18-32(19-28(33)31-23-13-9-21(5-2)10-14-23)27-16-15-24(36-6-3)17-25(27)30(26)35/h7-18H,4-6,19H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIOYXHNGHSEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=C(C=C4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.